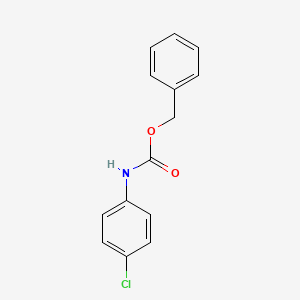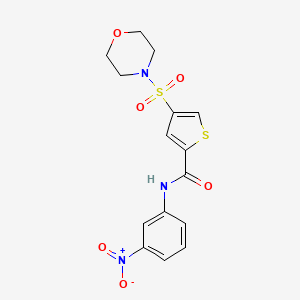
N~1~-(2-butyl-3-propyl-4-quinolinyl)-N~2~,N~2~-diethylglycinamide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-(2-butyl-3-propyl-4-quinolinyl)-N2,N2-diethylglycinamide oxalate, commonly known as BQ-123, is a peptide that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as endothelin receptor antagonists, which are capable of blocking the activity of endothelin, a potent vasoconstrictor peptide.
Mechanism of Action
BQ-123 is an endothelin receptor antagonist, which means that it blocks the activity of endothelin, a potent vasoconstrictor peptide. Endothelin is produced by endothelial cells and acts on smooth muscle cells, causing them to contract and narrow the blood vessels. By blocking the activity of endothelin, BQ-123 can dilate blood vessels, which may be beneficial in conditions such as hypertension and pulmonary hypertension.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve cardiac function, and decrease renal damage. It has also been shown to reduce inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of BQ-123 is its specificity for the endothelin receptor. This means that it can be used to study the effects of endothelin specifically, without interfering with other signaling pathways. However, one limitation of BQ-123 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Future Directions
There are a number of potential future directions for research on BQ-123. One area of interest is its potential as a treatment for cancer, as endothelin has been implicated in the growth and spread of cancer cells. Another area of interest is its potential as a treatment for inflammation, as endothelin has been shown to play a role in the inflammatory response. Additionally, there may be opportunities to develop longer-acting forms of BQ-123, which could increase its usefulness in certain applications.
Synthesis Methods
BQ-123 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support, and the amino acids are added one by one in a stepwise manner. Once the peptide chain is complete, the resin is cleaved from the peptide and the peptide is purified using high-performance liquid chromatography (HPLC).
Scientific Research Applications
BQ-123 has been studied extensively for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary hypertension, heart failure, and renal disease. It has also been investigated as a potential treatment for cancer and inflammation.
properties
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.C2H2O4/c1-5-9-14-19-17(12-6-2)22(18-13-10-11-15-20(18)23-19)24-21(26)16-25(7-3)8-4;3-1(4)2(5)6/h10-11,13,15H,5-9,12,14,16H2,1-4H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWNZMIUAYVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butyl-3-propyl-quinolin-4-yl)-2-diethylamino-acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N,N-dimethyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-sulfonamide](/img/structure/B5184256.png)
![methyl 4-(5-{[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5184262.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)


![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![2-[(5-bromo-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5184292.png)


![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5184341.png)
![3-chloro-N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)